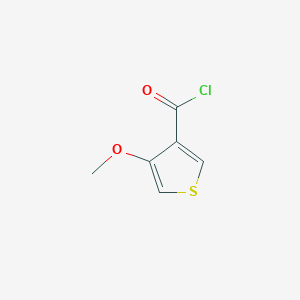

![molecular formula C14H18N4O2 B1328946 3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide CAS No. 1119450-73-5](/img/structure/B1328946.png)

3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

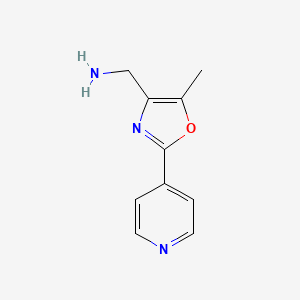

The compound "3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. The oxadiazole nucleus is a common motif in medicinal chemistry, often associated with antimicrobial, antioxidant, and cardiac electrophysiological properties. The specific structure of this compound suggests potential for various biological applications, although the provided papers do not directly discuss this exact compound.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been reported in the literature. For instance, a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole derivatives has been developed from benzyl cyanide, which involves the diazeniumdiolation of the starting material . Another approach for synthesizing 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles involves the reaction of key intermediates with electrophilic reagents . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide".

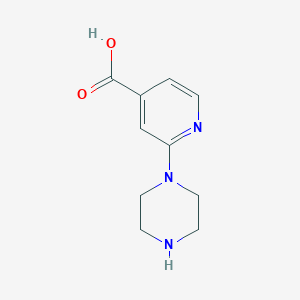

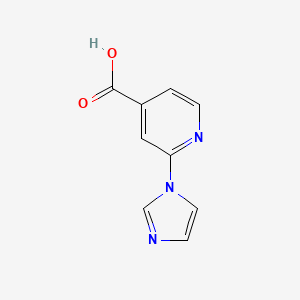

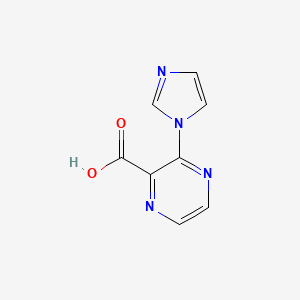

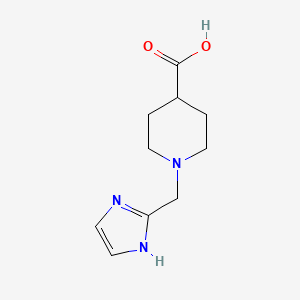

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations and spectroscopic data are used to determine the structure and tautomerism of these compounds . The stability of the amino tautomer over the N-hydroxide tautomer has been demonstrated, which is relevant for understanding the chemical behavior of the compound .

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives includes the ability to undergo various chemical transformations. For example, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives and their subsequent ring transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives has been reported . Additionally, isoheterocyclic rearrangements have been observed in 3-benzoylamino-5-methyl-1,2,4-oxadiazole derivatives . These reactions highlight the versatility of the oxadiazole ring in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents on the oxadiazole ring can significantly affect properties such as solubility, stability, and biological activity. For instance, some derivatives exhibit pronounced acid/base stability , while others have shown excellent antioxidant activity and protection against DNA damage . The electrophysiological activity of N-substituted benzamides, which are structurally related to the compound of interest, has been studied, indicating the potential for cardiac applications .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Oxadiazole Derivatives : The synthesis of functionalized oxadiazole derivatives, including structures similar to 3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide, involves reactions with various electrophilic reagents. These processes are significant for creating compounds with potential antioxidant activities and DNA damage protection properties (Bondock, Adel, & Etman, 2016).

Anticancer Potential : Certain benzamide derivatives that include oxadiazole structures have been evaluated for their anticancer activities against various cancer cell lines. These studies highlight the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Chemical Reactions and Mechanisms : Investigations into the reactions of oxadiazole compounds with different chemicals, such as benzyl alcohol and benzylamine, provide insights into their chemical properties and reaction mechanisms (Brown, Clack, & Wilson, 1988).

Biological and Pharmaceutical Applications

Antimicrobial and Antitubercular Activities : Oxadiazole derivatives have been studied for their antimicrobial properties. Some compounds show significant activities against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Nayak et al., 2016).

Antibacterial and Cytotoxicity Evaluation : Research into oxadiazole benzamide derivatives has shown that they possess antibacterial activities against certain strains like Klebsiella pneumonia and Bacillus cereus. Additionally, some compounds exhibited cytotoxicity against human tumor cell lines (Devarasetty et al., 2016).

Nematocidal Activity : Novel oxadiazole derivatives have been developed with significant nematocidal activities, offering potential applications in agriculture and pest control (Liu et al., 2022).

Corrosion Inhibition : Certain oxadiazole derivatives are effective as corrosion inhibitors for mild steel in sulphuric acid, highlighting their utility in industrial applications (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name |

3-[5-[(2-methylpropylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-9(2)7-16-8-12-17-14(18-20-12)11-5-3-4-10(6-11)13(15)19/h3-6,9,16H,7-8H2,1-2H3,(H2,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGGUENPBBWWAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)